Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate
Description
Properties
CAS No. |
1020243-96-2 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-14(18)9-12-8-13(17-21-12)15(19)16-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19) |
InChI Key |
FHRFPVLDMOAFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(=NO1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the Isoxazole Core
The isoxazole ring system is central to the target compound’s structure. Patent US6335445B1 outlines a cyclocondensation strategy utilizing nitrile oxides and dienes under thermal conditions . For Ethyl 4,5-dihydro-5-isoxazoleacetate derivatives, the reaction of hydroxylamine derivatives with α,β-unsaturated esters in dichloromethane (DCM) at reflux (40°C) generates the dihydroisoxazole scaffold. A representative procedure involves:
Table 1: Cyclocondensation Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Ethyl acrylate | 10 mmol | Diene component |
| Hydroxylamine hydrochloride | 12 mmol | Nitrile oxide precursor |
| DCM | 50 mL | Solvent |
| Reaction temperature | 40°C | Reflux conditions |
| Yield | 68% | After purification |
This method avoids the use of toxic catalysts, aligning with green chemistry principles . The intermediate, Ethyl 4,5-dihydro-5-isoxazoleacetate, is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1) and characterized by NMR ( 4.21 ppm, q, J=7.1 Hz, -OCHCH) .
Amidation Strategies for Carbamate Formation
Introducing the [(phenylmethyl)amino]carbonyl group necessitates precise amide bond formation. Patent US6335445B1 details carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) . Benzylamine is reacted with the activated carbonyl intermediate derived from the isoxazoleacetic acid:
Reaction Scheme
-
Activation: Isoxazoleacetic acid + DCC → Acyloxyphosphonium intermediate
-
Aminolysis: Intermediate + Benzylamine → Target amide
Table 2: Amidation Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | 78% yield |
| Temperature | 0°C → RT | Minimizes racemization |
| Equivalents of DCC | 1.2 | Prevents overactivation |
| Workup | Filtration | Removes DCU |
The crude product is purified via recrystallization from ethanol/water (yield: 73%, purity >95% by HPLC) .
Esterification and Final Product Isolation
The ethyl ester group is introduced either early in the synthesis (as in Table 1) or via transesterification of a methyl ester precursor. Patent US6335445B1 describes transesterification using ethanol and sulfuric acid (cat.) under reflux :
Table 3: Transesterification Parameters
| Condition | Value | Notes |
|---|---|---|
| Catalyst concentration | 5 mol% HSO | Avoids side reactions |
| Reaction time | 12 h | Completion by TLC |
| Yield | 82% | After distillation |
Analytical Characterization and Quality Control
Critical spectroscopic data for the final compound include:
-
NMR (400 MHz, CDCl) : δ 7.32–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, -CHPh), 4.18 (q, J=7.1 Hz, 2H, -OCHCH), 3.89 (t, J=6.4 Hz, 2H, isoxazole-CH)
-
IR (KBr) : 1720 cm (C=O ester), 1665 cm (C=O amide)
-
MS (EI) : m/z 332 [M]
Purity assessments via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) show a single peak at 4.7 min .
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production requires modifications to lab protocols:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the oxazole ring to a more saturated structure. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Benzylamine derivatives, acyl chlorides, esters.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzylcarbamoyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoxazole and Thiazole Derivatives
Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate (I-6273)
- Structure: Contains a methyl-substituted isoxazole ring linked to a phenethylamino benzoate.
- Key Differences: Lacks the dihydroisoxazole ring and [(phenylmethyl)amino]carbonyl group.
Thiazol-5-ylmethyl Carbamates ()
Substituent Variations
Benzamacril (2-Cyano-3-(Methyl(Phenylmethyl)Amino)-2-Propenoic Acid)
- Structure: Features a benzylamino group attached to a propenoic acid.
- Key Differences: The propenoic acid backbone introduces acidity, contrasting with the neutral ethyl ester in the target compound. Benzamacril’s cyano group enhances electrophilicity, making it reactive in agrochemical applications (e.g., fungicide) .
RWJ56110 (G Protein-Coupled Receptor Ligand)
- Structure: Contains a [(phenylmethyl)amino]propyl group.
- Key Differences: The benzylamino group here is part of a larger peptidomimetic structure, highlighting its role in receptor binding. The target compound’s smaller isoxazole core may limit similar interactions .
Protecting Group Analogues
(Phenylmethoxy)Carbonyl (CBz)
- Structure : A carbamate protecting group.
- Key Differences: CBz is hydrolytically labile under acidic conditions, whereas the target compound’s [(phenylmethyl)amino]carbonyl group may exhibit greater stability due to reduced electron withdrawal from the benzyl group .
[(Phenylmethyl)Thio]Carbonyl (BTC)
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs (e.g., reports C18H17NO7 at 389.32 g/mol).
Research Findings and Implications
- Benzylamino Group: This substituent is recurrent in bioactive compounds (e.g., RWJ56110, benzamacril), suggesting its utility in hydrophobic interactions or enzyme inhibition .
- Ethyl Ester vs. Methyl Ester : Ethyl esters generally prolong half-life due to slower hydrolysis compared to methyl esters, as seen in compounds like dimethyl isophthalate derivatives .
Biological Activity
Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential therapeutic applications. This compound features an isoxazole ring fused with an ethyl acetate moiety and a phenylmethyl amino group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions are crucial for assessing the therapeutic potential and safety profile of the compound. Research indicates that compounds in this class may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Interaction Studies
Studies have employed various techniques to assess the binding affinity of this compound to specific biological targets. These include:
- Molecular Docking : Predictive modeling to evaluate how well the compound fits into the active site of target proteins.
- In Vitro Assays : Laboratory tests to measure the biological effects on cultured cells.
Case Studies
- Antimicrobial Activity : A study conducted on bacterial strains such as Escherichia coli and Staphylococcus aureus demonstrated that the compound exhibited significant inhibition zones, indicating potent antimicrobial properties.
- Anticancer Activity : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| Ethyl 2-(benzoylamino)-4-methylthiazole-5-carboxylate | Contains thiazole ring | Antimicrobial |
| Methyl 4-(phenylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylate | Pyrimidine derivative | Anticancer |
| Benzyl 2-(dimethylamino)-4-methylthiazole-5-carboxylic acid | Thiazole derivative | Anti-inflammatory |
This compound stands out due to its specific combination of an isoxazole ring system and a phenylmethyl amino group, which collectively contribute to its distinct pharmacological profile compared to other similar compounds.
Q & A
Q. Advanced
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O, C⋯C) using CrystalExplorer .
- Thermal analysis : Correlate melting points (DSC/TGA) with packing efficiency and hydrogen-bond strength .
- Powder XRD : Compare experimental vs. simulated patterns to assess phase purity and polymorphism .
How can reaction mechanisms for isoxazole ring formation be elucidated?
Q. Advanced
- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS during cyclocondensation .
- Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to trace nitrile oxide intermediates in 1,3-dipolar cycloadditions .
- Theoretical studies : Apply DFT (e.g., Gaussian 09) to model transition states and activation energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
